

# Technical Guide: Physicochemical Characterization & Stability Profile of Fructo-oligosaccharide DP10

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## Compound of Interest

Compound Name: *Fructo-oligosaccharide DP10*

Cat. No.: *B1165457*

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## Executive Summary

Fructo-oligosaccharide (FOS) with a Degree of Polymerization of 10 (DP10) represents a critical physicochemical inflection point in carbohydrate chemistry. Situated at the upper boundary of short-chain FOS (scFOS, DP < 10) and the lower threshold of inulin (DP 10–60), DP10 exhibits a unique "hybrid" behavior. It retains the water solubility necessary for liquid formulations while offering the glass transition stability required for amorphous solid dispersions.

This guide provides a rigorous technical analysis of FOS DP10, focusing on its molecular architecture, stability kinetics, and analytical validation. It is designed for formulation scientists and structural biologists requiring high-precision data for drug delivery and prebiotic applications.

## Molecular Architecture

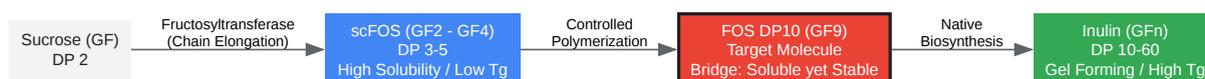
FOS DP10 is technically defined as GF9 (1-kestose series), consisting of a terminal sucrose unit elongated by eight additional fructosyl units.

- Chemical Formula:
- Molecular Weight: ~1639.4 g/mol

- Linkage Type: Linear chains of D-fructose units linked by glycosidic bonds.[1][2][3] The terminal unit is typically D-glucose linked via an bond (sucrose moiety).

## Structural Diagram

The following diagram illustrates the hierarchical relationship and enzymatic derivation of DP10 within the fructan spectrum.



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Caption: Structural hierarchy placing FOS DP10 as the physicochemical bridge between highly soluble scFOS and semi-crystalline Inulin.

## Physicochemical Profile

DP10 is distinct from commercial FOS mixtures (typically DP 3–5). Its properties dictate specific handling protocols, particularly regarding hygroscopicity and thermal processing.

## Comparative Properties Matrix

Property	scFOS (DP 3–5)	FOS DP10 (Target)	Inulin (DP > 20)
Molecular Weight	~504 – 828 Da	~1639 Da	> 3200 Da
Solubility (25°C)	> 750 g/L (Very High)	~150 – 300 g/L (Moderate)*	< 120 g/L (Low)
Viscosity	Low, Newtonian	Moderate, Newtonian	High, Shear-thinning (gels)
Glass Transition ( )	40 – 60°C	90 – 110°C (Dry)	120 – 158°C
Hygroscopicity	Extreme	High	Moderate
Crystallinity	Amorphous	Semi-crystalline (slow)	Semi-crystalline

\*Note: DP10 solubility is highly temperature-dependent. Unlike scFOS, DP10 solutions >20% (w/v) may precipitate or retrograde upon prolonged storage at 4°C.

## Critical Insight: The Glass Transition ( ) Advantage

For drug delivery,

is the critical parameter. scFOS has a low

, making it prone to caking at ambient humidity. DP10 offers a higher

(closer to 100°C in anhydrous state), providing superior physical stability for lyophilized protein formulations while maintaining better re-constitution solubility than long-chain inulin.

## Stability Dynamics & Hydrolysis Kinetics

The stability of FOS DP10 is governed by the protonation of the glycosidic oxygen.[4] This is a self-validating system: if pH drops below the pKa of the environment, hydrolysis follows pseudo-first-order kinetics.

## Mechanism of Degradation[2]

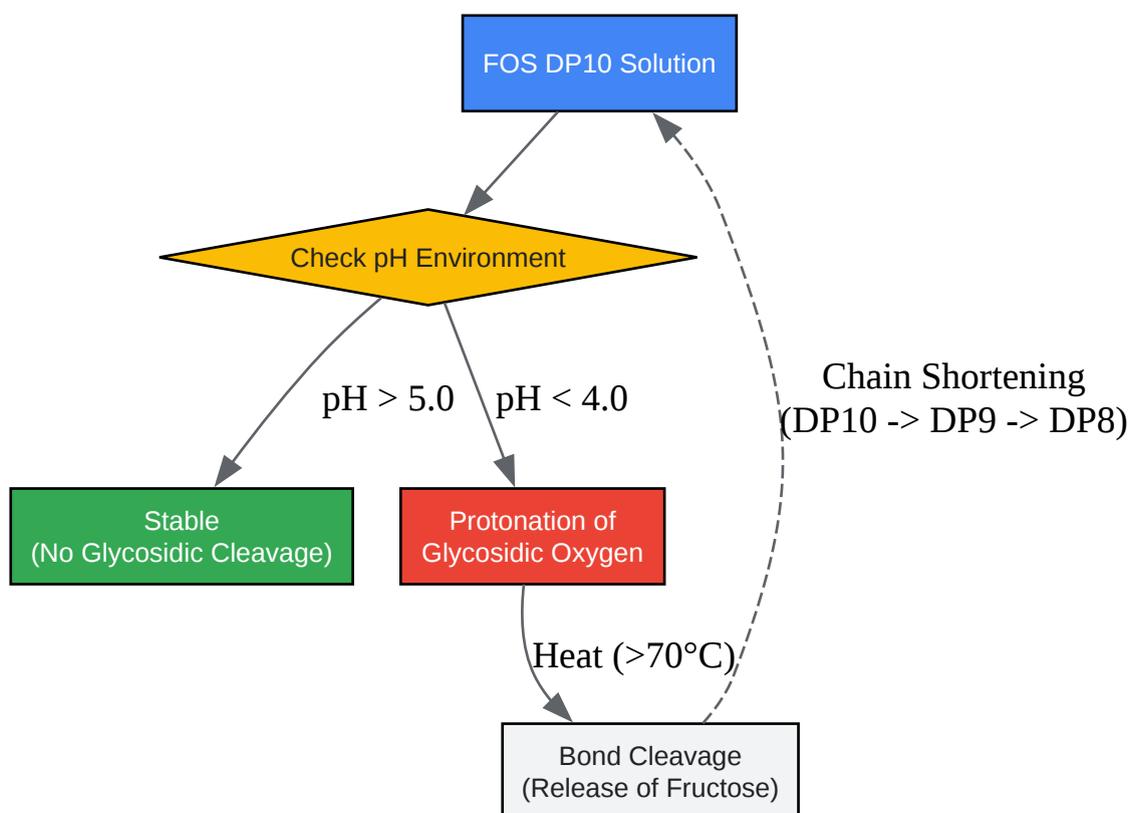
- Protonation: The glycosidic oxygen between fructose units is protonated by

ions.

- Cleavage: The bond breaks, releasing a fructosyl cation and a neutral chain (DP n-1).
- Nucleophilic Attack: Water attacks the cation, stabilizing the cleaved fructose.

Key Stability Thresholds:

- pH > 5.0: Stable at room temperature.
- pH < 4.0: Rapid hydrolysis, accelerating exponentially with temperature.
- Thermal: Stable up to ~120°C at neutral pH; degradation occurs >70°C in acidic environments.



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Caption: Logic flow for DP10 stability. Acidic conditions combined with heat trigger a cascading reduction in polymerization degree.

## Analytical Characterization: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for quantifying DP10. Unlike HPLC-RI, which lacks resolution for oligomers > DP7, HPAEC-PAD utilizes the weak acidity of carbohydrates at high pH (pK ~12) to separate them based on chain length.

### Protocol: Determination of DP10 Purity

Reagents & Equipment:

- System: Dionex ICS-5000+ or equivalent.
- Column: CarboPac PA100 or PA200 (optimized for oligosaccharides).
- Eluents:
  - A: 150 mM NaOH (Isocratic background).
  - B: 150 mM NaOH + 500 mM Sodium Acetate (Gradient pusher).

Methodology:

- Sample Prep: Dissolve 25 mg FOS DP10 in 25 mL deionized water (18 M). Filter through 0.22 μm PES membrane. Note: Do not use Nylon filters as they may bind oligosaccharides.
- Gradient Profile:
  - 0-10 min: 100% A (Equilibration).
  - 10-40 min: Linear gradient from 0% to 100% B. (Increasing acetate pushes higher DP species off the column).
- Detection: PAD waveform (Standard Quadruple Potential).

- Validation: DP10 elutes after nystose (DP4) and before the broad inulin hump. Use a purified DP10 standard (e.g., from Megazyme or Wako) for retention time confirmation.

Self-Validating Check: If the peak shape for DP10 is broad or splitting, it indicates carbonate contamination in the NaOH eluent. Corrective Action: Prepare fresh eluents using degassed water and keep under helium/nitrogen blanket.

## Experimental Protocol: Thermal Stability Testing

To verify the suitability of DP10 for a specific formulation, perform this stress test.

Objective: Determine the half-life ( ) of DP10 at processing temperatures.

- Preparation: Prepare a 10% (w/v) solution of DP10 in citrate-phosphate buffer at three pH levels: 3.0, 5.0, and 7.0.
- Incubation: Aliquot samples into sealed HPLC vials. Incubate at 80°C (simulating pasteurization or hot-fill).
- Sampling: Remove aliquots at  $t = 0, 15, 30, 60,$  and 120 minutes. Immediately quench in an ice bath to stop hydrolysis.
- Analysis: Analyze via HPAEC-PAD (as above) or HPLC-RI.
- Calculation: Plot vs. time. The slope is the rate constant.

Expected Result: At pH 3.0/80°C, significant degradation ( ) should occur within 60 minutes. At pH 7.0, degradation should be negligible (<5%).

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